molecular formula C10H12O3 B2373918 Methyl 3-(2-hydroxyethyl)benzoate CAS No. 153599-45-2

Methyl 3-(2-hydroxyethyl)benzoate

Cat. No. B2373918
M. Wt: 180.203
InChI Key: RJEWIMDQAGWVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08629271B2

Procedure details

Lithium aluminum hydride (1M in diethyl ether, 5.55 mL) was added dropwise over 5 min to a stirred solution of methyl 3-(2-hydroxyethyl)benzoate (1.0 g) in tetrahydrofuran (15 mL) cooled in an ice bath. After 1 h, the reaction mixture was quenched with methanol and evaporated in vacuo. Purification was by silica gel chromatography eluting with ethyl acetate:isohexane, 2:1, then ethyl acetate to give the subtitled compound as a gum. Yield 0.5 g.
Quantity
5.55 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH:7][CH2:8][CH2:9][C:10]1[CH:11]=[C:12]([CH:17]=[CH:18][CH:19]=1)[C:13](OC)=[O:14]>O1CCCC1>[CH3:13][CH2:12][CH2:11][CH:10]([CH3:19])[CH3:9].[OH:14][CH2:13][C:12]1[CH:11]=[C:10]([CH2:9][CH2:8][OH:7])[CH:19]=[CH:18][CH:17]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
5.55 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1 g
Type
reactant
Smiles
OCCC=1C=C(C(=O)OC)C=CC1
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with methanol
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
eluting with ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CCCC(C)C
Name
Type
product
Smiles
OCC=1C=C(C=CC1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.